molecular formula C20H23ClN4O3 B5041601 N-{1-[1-(3-chlorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide

N-{1-[1-(3-chlorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide

Cat. No.: B5041601
M. Wt: 402.9 g/mol
InChI Key: IZKXPJOCFWSCBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups including a 3-chlorobenzoyl group, a piperidine ring, a pyrazole ring, and a tetrahydrofuran ring with a carboxamide group . These functional groups suggest that the compound could have interesting chemical and biological properties.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the 3-chlorobenzoyl group could be introduced using a compound like 3-chlorobenzoyl chloride . The piperidine ring could be formed through a cyclization reaction, and the pyrazole ring could be formed through a condensation reaction .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of these functional groups. The presence of multiple rings in the structure could lead to interesting conformations and interactions .


Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions, depending on the conditions. For example, the 3-chlorobenzoyl group could potentially be substituted with other groups, or the amide group could be hydrolyzed .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the polar carboxamide group and the aromatic chlorobenzoyl group could affect the compound’s solubility, melting point, and other properties .

Mechanism of Action

The mechanism of action of the compound would depend on its biological target. For example, if the compound is designed to inhibit a particular enzyme, the functional groups on the compound would likely interact with the active site of the enzyme .

Safety and Hazards

The safety and hazards associated with the compound would depend on its structure and reactivity. For example, if the compound is highly reactive or toxic, it could pose a risk to health and safety .

Future Directions

The future research directions for this compound could include further studies to understand its biological activity, potential applications in medicine or other fields, and ways to optimize its synthesis .

Properties

IUPAC Name

N-[2-[1-(3-chlorobenzoyl)piperidin-4-yl]pyrazol-3-yl]oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN4O3/c21-16-3-1-2-14(12-16)20(27)24-9-5-17(6-10-24)25-18(4-8-22-25)23-19(26)15-7-11-28-13-15/h1-4,8,12,15,17H,5-7,9-11,13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZKXPJOCFWSCBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=CC=N2)NC(=O)C3CCOC3)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.